5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one
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Overview
Description
5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one: is a heterocyclic compound that features a fused indole and benzothiazepine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one typically involves multi-step protocols starting from readily available precursors such as isatin or substituted isatins. The key steps often include cyclization reactions to form the indole and benzothiazepine rings .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkylating agents, and acylating agents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as an antiviral, anticancer, and antimicrobial agent.
Mechanism of Action
The mechanism of action of 5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation .
Comparison with Similar Compounds
6H-Indolo[2,3-b]quinoxaline: Known for its DNA-intercalating properties and anticancer activity.
Indolo[3,2-b]quinoline: Exhibits a range of biological activities, including antiviral and anticancer effects.
Uniqueness: 5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties compared to other indole-fused heterocycles .
Properties
CAS No. |
206256-16-8 |
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Molecular Formula |
C15H10N2OS |
Molecular Weight |
266.32 g/mol |
IUPAC Name |
5,7-dihydroindolo[3,2-b][1,5]benzothiazepin-6-one |
InChI |
InChI=1S/C15H10N2OS/c18-15-13-14(9-5-1-2-6-10(9)16-13)19-12-8-4-3-7-11(12)17-15/h1-8,16H,(H,17,18) |
InChI Key |
WJPXHDCEVKMDOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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